molecular formula CoC2O4<br>C2CoO4 B165524 Cobaltous oxalate CAS No. 134761-87-8

Cobaltous oxalate

Cat. No.: B165524
CAS No.: 134761-87-8
M. Wt: 146.95 g/mol
InChI Key: MULYSYXKGICWJF-UHFFFAOYSA-L
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Description

Cobaltous oxalate, also known as cobalt(II) oxalate dihydrate (CoC₂O₄·2H₂O), is a coordination compound of cobalt in the +2 oxidation state. It is a pink to reddish-brown crystalline solid with the CAS number 5965-38-8 . Structurally, it consists of cobalt ions coordinated to oxalate ligands (C₂O₄²⁻) and two water molecules.

Properties

IUPAC Name

cobalt(2+);oxalate
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InChI

InChI=1S/C2H2O4.Co/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
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InChI Key

MULYSYXKGICWJF-UHFFFAOYSA-L
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Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Co+2]
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Molecular Formula

CoC2O4, C2CoO4
Record name cobalt(II) oxalate
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DSSTOX Substance ID

DTXSID10883588
Record name Ethanedioic acid cobalt(2+) salt (1:1)
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Molecular Weight

146.95 g/mol
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Physical Description

Solid; Rapidly absorbs moisture from the air forming hydrates; [Merck Index] Pink hygroscopic powder; [Alfa Aesar MSDS]
Record name Cobaltous oxalate
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CAS No.

814-89-1
Record name Cobaltous oxalate
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Record name Ethanedioic acid, cobalt(2+) salt (1:1)
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Record name Ethanedioic acid cobalt(2+) salt (1:1)
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Record name Cobalt oxalate
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Scientific Research Applications

Materials Science

Cobaltous Oxalate as a Precursor:
this compound is widely used as a precursor for synthesizing cobalt oxide (Co3O4) nanoparticles. The thermal decomposition of this compound can yield Co3O4 at relatively low temperatures, making it an efficient route for producing nanostructured materials.

  • Synthesis Method: this compound can be synthesized through coprecipitation methods and gel growth techniques. For instance, cobalt oxalate crystals have been grown using agar-agar gel techniques, allowing for controlled crystal morphology and size .

Characterization Techniques:
The characterization of this compound involves various techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). These methods confirm the crystalline nature and chemical bonding within the compound.

Characterization Technique Details
XRDConfirms crystalline structure; matches JCPDS data (e.g., JCPDS No. 037-0719)
FTIRIdentifies functional groups such as O-H, C=O, and Co-O bonds

Energy Storage

Role in Lithium-Ion Batteries:
this compound is increasingly recognized for its role in the production of lithium-ion battery cathodes. It serves as a precursor for lithium cobalt oxide (LiCoO2), which is crucial for high-performance batteries used in electric vehicles and consumer electronics.

  • Recovery Process: A recent study demonstrated a high-yield one-pot recovery of this compound from spent lithium-ion batteries using malic acid and oxalic acid. This method achieved a recovery efficiency of 99.28% .

Performance Metrics:
The synthesized LiCoO2 exhibited impressive charge-discharge properties, highlighting the effectiveness of this compound in battery applications.

Performance Metric Value
Discharge Capacity131 mA·h·g1^{-1}
Charge-Discharge Efficiency93%

Catalysis

This compound is also utilized in catalysis, particularly in industrial processes where cobalt-based catalysts are essential. Its ability to facilitate reactions makes it valuable in chemical manufacturing.

  • Applications in Catalysis: Cobalt-based catalysts derived from this compound are used in various reactions, including hydrodesulfurization and hydrogenation processes .

Environmental Applications

Waste Recycling:
this compound plays a role in recycling processes, particularly in recovering cobalt from industrial waste. For example, spent catalysts can be treated with oxalic acid to extract cobalt efficiently .

  • Efficiency Metrics: Experiments have shown that up to 92.5% of cobalt can be recovered from spent catalysts using optimized conditions .

Case Study 1: Synthesis of Co3O4 Nanoparticles

A study investigated the synthesis of mesoporous Co3O4 nanoparticles from this compound. The nanoparticles exhibited enhanced electrochemical performance when used in supercapacitors due to their high surface area and porosity .

Case Study 2: Recovery from Spent Batteries

In another case, researchers developed a method for recovering cobalt from spent lithium-ion batteries using this compound as an intermediary. This approach not only improved recovery rates but also simplified the process by eliminating the need for reducing agents .

Chemical Reactions Analysis

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-step decomposition in air:

  • Dehydration (118–196°C) :

    CoC2O42H2OCoC2O4+2H2O\text{CoC}_2\text{O}_4\cdot2 \text{H}_2\text{O}\rightarrow \text{CoC}_2\text{O}_4+2\text{H}_2\text{O}\uparrow

    Weight loss : 17.42–18.40% (theoretical: 19.68%) .

  • Oxidative decomposition (248–279°C) :

    CoC2O4Co+2CO2(Endothermic)\text{CoC}_2\text{O}_4\rightarrow \text{Co}+2\text{CO}_2\uparrow \quad (\text{Endothermic})

    Followed by oxidation:

    3Co+2O2Co3O4(Exothermic)3\text{Co}+2\text{O}_2\rightarrow \text{Co}_3\text{O}_4\quad (\text{Exothermic})

    Total weight loss : 53.27% (theoretical: 45.38% for Co₃O₄) .

Table 1: Thermal Decomposition Data

StepTemperature Range (°C)DTG<sub>max</sub> (°C)Weight Loss (%)
1118–196169.517.42
2248–279269.942.73

Catalytic Ozonation

Cobalt(II) accelerates oxalate ozonation in acidic media (pH 5.3–6.7) :

  • Complex formation :

    Co2++C2O42[Co(C2O4)]0\text{Co}^{2+}+\text{C}_2\text{O}_4^{2-}\rightarrow [\text{Co}(\text{C}_2\text{O}_4)]^0
  • Oxidation by ozone :

    [Co(C2O4)]0+O3[Co(C2O4)]++O3[\text{Co}(\text{C}_2\text{O}_4)]^0+\text{O}_3\rightarrow [\text{Co}(\text{C}_2\text{O}_4)]^++\text{O}_3^-
  • Radical generation :

    [Co(C2O4)]+Co2++C2O4[\text{Co}(\text{C}_2\text{O}_4)]^+\rightarrow \text{Co}^{2+}+\text{C}_2\text{O}_4^-

    Rate constants :

    • kCo C2O4)=30±9M1s1k_{\text{Co C}_2\text{O}_4)}=30\pm 9\,\text{M}^{-1}\text{s}^{-1}

    • kCo C2O4)22=4000±500M1s1k_{\text{Co C}_2\text{O}_4)_2^{2-}}=4000\pm 500\,\text{M}^{-1}\text{s}^{-1}

Acid Dissolution and Precipitation

CoC₂O₄ dissolves in oxalic acid, forming soluble complexes :

CoC2O4+H2C2O4Co(HC2O4)2+H2O\text{CoC}_2\text{O}_4+\text{H}_2\text{C}_2\text{O}_4\rightarrow \text{Co}(\text{HC}_2\text{O}_4)_2+\text{H}_2\text{O}

Precipitation is pH-dependent, favoring CoC₂O₄·2H₂O below pH 6.

Table 2: Dissolution Efficiency in 0.25 M H₂C₂O₄

Temperature (°C)Co Extraction (%)Mo Extraction (%)Al Extraction (%)
258.8684.88.2
7092.597.956.2

Morphology-Dependent Reactivity

  • Microrods (MRs) : Higher aspect ratio and active Co sites enhance oxygen evolution reaction (OER) activity (onset potential: 1.51 V vs. RHE) .

  • Micropolyhedrons (MPs) : Lower surface area reduces catalytic efficiency by 30% compared to MRs .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 182.98 g/mol (anhydrous basis) .
  • Solubility : Insoluble in water and organic solvents, but decomposes in strong acids .
  • Thermal Stability : Decomposes above 200°C to form cobalt oxide (Co₃O₄) and carbon oxides, a critical step in producing cobalt-based catalysts and battery materials .

Structurally Similar Compounds (Oxalate Salts with Different Metals)

Cadmium Oxalate (CdC₂O₄)
  • Properties : White crystalline solid, insoluble in water, and thermally stable up to 300°C .
  • Applications: Limited industrial use due to cadmium’s toxicity; primarily studied for its coordination chemistry .
  • Contrast with Cobaltous Oxalate: Toxicity: Cadmium oxalate is significantly more toxic, causing renal and pulmonary damage, whereas this compound’s toxicity is primarily linked to cobalt ion release (e.g., "hard metal pneumoconiosis") .

Functionally Similar Compounds (Cobalt-Based Salts)

A comparative analysis of this compound with other cobalt compounds is summarized in Table 1.

Table 1: Comparison of this compound with Other Cobalt Compounds

Compound Key Properties Main Applications Cost (Relative) Environmental Impact
This compound Insoluble, decomposes to Co₃O₄ Batteries, catalysis, ceramics Moderate High (cobalt mining concerns)
Cobalt Sulfate Water-soluble, hygroscopic Electroplating, battery cathodes Low Moderate (bioaccumulation risk)
Cobalt Chloride Soluble, humidity-sensitive Humidity indicators, pigments Low High (toxic Co²⁺ release)
Cobalt Nitrate Oxidizing agent, water-soluble Catalysts, pigments Moderate Moderate (nitrate pollution)
Cobalt Carbonate Insoluble, precursor to Co₃O₄ Feed additives, ceramics Low Low (stable in landfills)

Key Findings :

  • Solubility : Cobalt sulfate and chloride are water-soluble, making them suitable for electroplating, whereas this compound’s insolubility favors solid-state synthesis .
  • Thermal Behavior : this compound and carbonate both decompose to Co₃O₄, but the oxalate route yields finer oxide particles for catalytic applications .
  • Cost : this compound is costlier than sulfate or chloride due to synthesis complexity, but cheaper than specialty compounds like cobalt acetylacetonate .

Research Findings on Functional Analogues

  • Inhibitor Selectivity : Oxalate salts, including this compound, show moderate inhibition of lactate dehydrogenase (LDH) but are excluded from drug development due to poor selectivity .
  • Oxidation Chemistry : this compound can be oxidized to green cobaltic (Co³⁺) compounds using hydrogen peroxide, a reaction leveraged in synthesizing high-valent cobalt catalysts .

Preparation Methods

Reaction Mechanism

Carbohydrates undergo oxidative degradation in the presence of hydrogen peroxide or atmospheric oxygen, generating oxalate ions in situ. Simultaneously, cobalt ions (Co²⁺) coordinate with oxalate ligands to form a chain-like polymeric structure. The general reaction is:

3Co2++3C2O42+6H2OCo3[(C2O4)36H2O]6H2O3\text{Co}^{2+} + 3\text{C}2\text{O}4^{2-} + 6\text{H}2\text{O} \rightarrow \text{Co}3[(\text{C}2\text{O}4)3\cdot6\text{H}2\text{O}]\cdot6\text{H}_2\text{O}

Synthesis Protocol

  • Dissolution : Cobalt salt (e.g., CoCl₂), carbohydrate (1:1 mass ratio), and H₂O₂ (30% solution, 1:5 ratio) are dissolved in deionized water.

  • Heating : The mixture is heated to 55–90°C for 2–5 hours, facilitating carbohydrate oxidation and Co²⁺ coordination.

  • Crystallization : Slow cooling or ethanol addition precipitates pink crystalline CoC₂O₄·2H₂O.

Table 2: Carbohydrate-Mediated Synthesis Conditions

CarbohydrateTemp (°C)Time (h)Yield (%)Crystal System
Starch55–90585Triclinic (P-1)
Glucose45–80288Triclinic (P-1)
Glucaric Acid70–90482Triclinic (P-1)

This method yields a one-dimensional chain structure with unit cell parameters a = 6.2451 Å, b = 8.7363 Å, and c = 11.1189 Å.

Recovery from Lithium-Ion Battery Waste

With the growing demand for cobalt recycling, hydrometallurgical recovery of this compound from spent lithium-ion batteries (LiBs) has gained prominence. A high-yield process reported by Metals (2017) employs malic acid leaching followed by oxalic acid precipitation.

Leaching and Precipitation

  • Leaching : Cathode material (LiCoO₂) is treated with 1.5 M malic acid at 90°C, extracting Co²⁺ ions into solution.

  • Precipitation : Oxalic acid (0.25 M) is added to the leachate, precipitating CoC₂O₄·2H₂O at 25°C with 99.28% efficiency.

Table 3: Industrial-Scale Recovery Metrics

StepConditionsEfficiency (%)
Leaching1.5 M malic acid, 90°C98.5
Precipitation0.25 M oxalic acid, 25°C99.28
PurityPost-washing99.9

This method simplifies cobalt recovery while bypassing energy-intensive pyrometallurgical steps.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Particle Size (nm)Energy CostScalability
Traditional89–9140–120LowHigh
Carbohydrate-Mediated82–8850–150ModerateModerate
Battery Recycling99.2820–50HighIndustrial
  • Traditional precipitation suits large-scale production but lacks particle size control.

  • Carbohydrate-mediated synthesis enables tailored crystal structures for catalytic applications.

  • Battery recycling offers sustainability but requires pre-processing of LiB waste.

Characterization Techniques

X-ray Diffraction (XRD)

XRD confirms the triclinic crystal system (space group P-1) of carbohydrate-derived this compound, with characteristic peaks at 2θ = 18.7°, 22.3°, and 29.5°.

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra show ν(C=O) stretches at 1635 cm⁻¹ and δ(O-C-O) bends at 810 cm⁻¹, validating oxalate coordination.

Scanning Electron Microscopy (SEM)

SEM reveals nanostructured particles (20–50 nm) from battery recycling, contrasting with micron-sized crystals from traditional methods.

Applications of Synthesized this compound

  • Catalysts : Thermal decomposition at 400°C yields Co₃O₄ nanoparticles for oxidation reactions.

  • Battery Materials : Annealing with Li₂CO₃ at 800°C synthesizes LiCoO₂ cathodes with 140 mAh/g capacity.

  • Magnetic Materials : Reduction under H₂ produces metallic cobalt for magnetic alloys .

Q & A

Q. What are the recommended methods for synthesizing high-purity cobaltous oxalate in laboratory settings?

this compound (CoC₂O₄) is typically synthesized via precipitation by reacting cobalt salts (e.g., CoSO₄·7H₂O or CoCl₂·6H₂O) with oxalic acid (H₂C₂O₄) under controlled conditions. Key parameters include:

  • pH control : Maintain acidic conditions (pH 3–5) to avoid hydroxide formation .
  • Temperature : Room temperature (20–25°C) minimizes impurities from side reactions.
  • Molar ratios : A 1:1 molar ratio of Co²⁺ to C₂O₄²⁻ ensures stoichiometric purity .
    Post-synthesis, vacuum filtration and washing with deionized water are critical to remove residual ions. Purity can be verified via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. How can researchers characterize the structural and compositional properties of this compound?

A multi-technique approach is recommended:

Technique Purpose Key Parameters
XRD Crystal structure analysisMatch peaks to JCPDS 25-0250 for CoC₂O₄·2H₂O .
TGA/DSC Thermal decomposition profileIdentify mass loss steps (e.g., dehydration at ~150°C, oxalate decomposition at ~300°C) .
FTIR Functional group identificationConfirm C₂O₄²⁻ vibrations (e.g., 1,630 cm⁻¹ for C=O stretching) .
SEM/EDS Morphology and elemental mappingVerify uniform Co distribution and particle size (<1 µm for nanosized samples) .

Q. What role does this compound play as a precursor for advanced materials, and how can its decomposition be optimized?

this compound is a precursor for Co₃O₄ catalysts and Li-ion battery anodes. To optimize decomposition:

  • Calcination conditions : Use controlled heating rates (2–5°C/min) in air to ensure complete oxidation to Co₃O₄ without sintering .
  • Atmosphere : Inert atmospheres (N₂/Ar) yield metallic Co, while oxidative conditions produce oxides .
    Post-calcination, BET surface area analysis and XPS are essential to assess catalytic activity and surface oxidation states .

Q. How can researchers mitigate the hygroscopicity of this compound during storage and handling?

  • Storage : Use desiccators with silica gel or anhydrous CaCl₂ to prevent hydration .
  • Handling : Perform synthesis and characterization in humidity-controlled environments (<30% RH) .
  • Purity checks : Monitor water content via Karl Fischer titration .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported thermodynamic data for this compound decomposition?

Conflicting data (e.g., decomposition temperatures varying by 20–50°C) arise from differences in sample purity, heating rates, or instrumentation. To resolve this:

  • Cross-validate methods : Combine TGA with in-situ XRD to correlate mass loss with phase changes .
  • Standardize protocols : Use identical heating rates (e.g., 10°C/min) and purge gases (e.g., dry air) across studies .
  • Control particle size : Sieve samples to uniform sizes (<50 µm) to minimize kinetic variations .

Q. How can computational modeling be integrated with experimental studies to elucidate the catalytic mechanisms of this compound-derived materials?

  • Density Functional Theory (DFT) : Model surface interactions of Co₃O₄ with reactants (e.g., O₂ adsorption energies) to predict catalytic activity .
  • Molecular Dynamics (MD) : Simulate thermal decomposition pathways to guide calcination parameters .
  • Validation : Compare simulated XRD patterns and activation energies with experimental data to refine models .

Q. What methodologies are effective in studying the anisotropic properties of this compound crystals?

  • Polarized light microscopy : Identify crystal axes and birefringence patterns .
  • Single-crystal XRD : Resolve lattice parameters (e.g., monoclinic P2₁/c space group) and bond distortions .
  • Nanoindentation : Measure mechanical anisotropy (e.g., hardness variations along [100] vs. [001] directions) .

Q. How can systematic reviews enhance the reproducibility of this compound synthesis protocols?

  • Literature screening : Use PRISMA frameworks to identify high-quality studies with detailed experimental logs .
  • Meta-analysis : Statistically compare yields and purity metrics across 50+ studies to identify optimal conditions (e.g., pH 4.0 ± 0.5) .
  • Data extraction : Tabulate variables like stirring rates, aging times, and washing solvents to isolate critical factors .

Q. What advanced techniques enable the synthesis of phase-pure this compound nanostructures with tailored morphologies?

  • Hydrothermal synthesis : Use autoclaves at 120–180°C with capping agents (e.g., citric acid) to control nanoparticle shape .
  • Electrodeposition : Adjust voltage (−1.2 to −1.5 V vs. Ag/AgCl) and electrolyte composition to grow nanowires or nanosheets .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining crystallinity .

Q. What strategies mitigate environmental risks when scaling up this compound synthesis for academic research?

  • Waste management : Precipitate residual Co²⁺ ions as Co(OH)₂ using NaOH (pH > 10) for safe disposal .
  • Green chemistry : Replace oxalic acid with bio-based alternatives (e.g., tartaric acid) to reduce toxicity .
  • Lifecycle assessment (LCA) : Quantify energy/water usage and CO₂ emissions to optimize sustainability .

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